molecular formula C14H9BrO2 B14647454 1-(Bromomethyl)-9H-xanthen-9-one CAS No. 53424-10-5

1-(Bromomethyl)-9H-xanthen-9-one

Cat. No.: B14647454
CAS No.: 53424-10-5
M. Wt: 289.12 g/mol
InChI Key: BJOAZJXOBLJOBO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-9H-xanthen-9-one is a brominated xanthone derivative characterized by a bromomethyl (-CH₂Br) substituent at the C1 position of the tricyclic 9H-xanthen-9-one scaffold. This compound serves as a key intermediate in organic synthesis, particularly for constructing bioactive molecules. Its synthesis typically involves halogenation or alkylation reactions on pre-functionalized xanthones. For example, describes its preparation via bromination of 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one, yielding 1-(bromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one with >95% purity confirmed by HPLC-DAD . The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions for further derivatization.

Properties

CAS No.

53424-10-5

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

1-(bromomethyl)xanthen-9-one

InChI

InChI=1S/C14H9BrO2/c15-8-9-4-3-7-12-13(9)14(16)10-5-1-2-6-11(10)17-12/h1-7H,8H2

InChI Key

BJOAZJXOBLJOBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the bromination of 9H-xanthen-9-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-9H-xanthen-9-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Various substituted xanthene derivatives.

    Oxidation Reactions: Xanthone derivatives.

    Reduction Reactions: Methyl-substituted xanthene derivatives.

Scientific Research Applications

1-(Bromomethyl)-9H-xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-9H-xanthen-9-one primarily involves its reactivity due to the presence of the bromomethyl group. This group can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The xanthene core can also interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications Reference
1-(Bromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one C1: -CH₂Br; C3,4,6: -OCH₃ Not reported 379.22 Nrf2 modulators, intermediates
2-(Bromomethyl)-9H-thioxanthen-9-one C2: -CH₂Br; S replaces O Not reported 307.20 Photodynamic agents
1-Hydroxy-3-(4-phenylbutoxy)-9H-xanthen-9-one C1: -OH; C3: -O(CH₂)₄Ph 130–131 360.40 Anticancer leads
3-Chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one C3: -Cl; C4,6: -OCH₃; C1: -CH₃ 106–108 320.75 Antifungal agents
2-(2-(4-(2-(4-Chloro-3-methylphenoxy)ethyl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one C2: complex ether/piperazine >220 567.06 Antitubercular agents

Key Research Findings

  • Reactivity : Bromomethyl-xanthones exhibit higher reactivity in nucleophilic substitutions than chlorinated analogs due to bromine’s superior leaving-group ability .
  • Biological Activity: Dibromomethyl derivatives (e.g., 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one) show superior Nrf2 activation (EC₅₀ = 1.2 µM) compared to monobrominated analogs (EC₅₀ = 5.8 µM), highlighting the role of halogen count in oxidative stress modulation .
  • Synthetic Utility : 1-(Bromomethyl)-9H-xanthen-9-one derivatives are pivotal in constructing antimycobacterial agents, with IC₅₀ values <10 µM against M. tuberculosis .

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